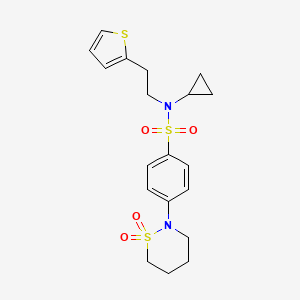![molecular formula C11H12N2O B2472063 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one CAS No. 21550-86-7](/img/structure/B2472063.png)
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one
Descripción general
Descripción
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound with the CAS Number: 21550-86-7 . It has a molecular weight of 188.23 .
Molecular Structure Analysis
The InChI Code for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is 1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a solid compound with a molecular weight of 188.23 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one, focusing on six unique fields:
Antineoplastic Activity
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one has shown promising antineoplastic (anti-cancer) properties. Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cells. The visible light-mediated synthesis of these compounds has been particularly effective, offering a green and efficient approach to producing antineoplastic agents .
Photoredox Catalysis
This compound is also significant in the field of photoredox catalysis. It has been used in [3 + 2] cyclization reactions involving quinoxalinones and hypervalent iodine (III) reagents. This method is efficient and tolerates a wide range of reagents, making it a valuable tool in synthetic organic chemistry .
Diastereoselective Cycloaddition Reactions
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives are synthesized through diastereoselective [3 + 2] cycloaddition reactions. These reactions, catalyzed by ytterbium triflate, produce high yields and excellent diastereoselectivities. This process is crucial for creating complex molecular structures with potential pharmaceutical applications .
Green Chemistry Applications
The synthesis of this compound often employs green chemistry principles, such as using visible light and avoiding catalysts. This makes the process more environmentally friendly and sustainable. The operational simplicity and scalability of these methods further enhance their appeal for industrial applications .
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the biological activity of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. These assays help determine the potential of these compounds as therapeutic agents by assessing their ability to kill or inhibit the growth of cancer cells .
Synthesis of Functionalized Proline Derivatives
The compound has been utilized in the synthesis of densely functionalized proline derivatives. These derivatives are important in medicinal chemistry for developing new drugs and therapeutic agents. The efficient synthesis methods involving this compound facilitate the production of these complex molecules .
Direcciones Futuras
While specific future directions for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one are not mentioned, related compounds like [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one have been synthesized and evaluated for their antimicrobial properties . This suggests potential future directions in medicinal chemistry for similar compounds.
Mecanismo De Acción
Target of Action
It’s noted that this compound has shown good antineoplastic activity , suggesting it may interact with targets involved in cell proliferation and survival.
Mode of Action
Given its antineoplastic activity , it’s plausible that it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell cycle arrest or apoptosis.
Biochemical Pathways
Given its antineoplastic activity , it’s likely that it impacts pathways related to cell growth and division.
Result of Action
It’s noted that this compound has shown good antineoplastic activity , suggesting it may induce cell death in cancer cells.
Propiedades
IUPAC Name |
2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPNDQCLPKQEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)
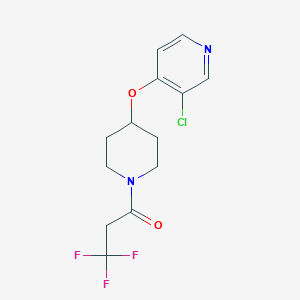
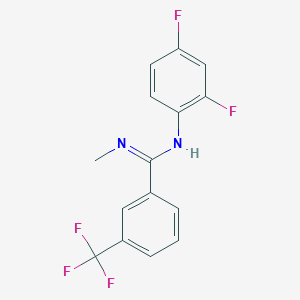
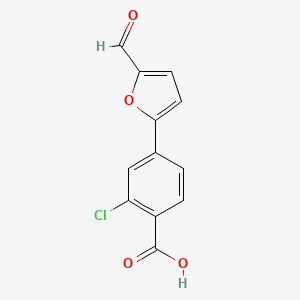
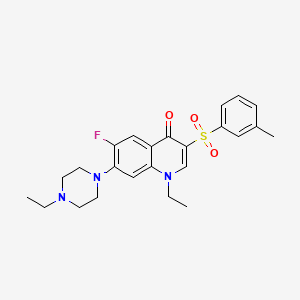
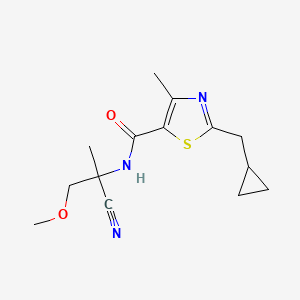
![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)

![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)
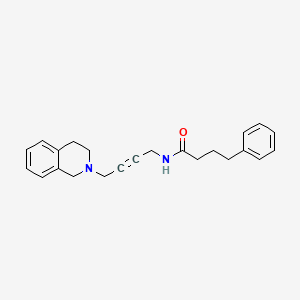
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)
